molecular formula C15H11F3O7S B13940057 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester

Cat. No.: B13940057
M. Wt: 392.3 g/mol
InChI Key: DLHUTXJYJCAHES-UHFFFAOYSA-N
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Description

This compound is a naphthalene derivative with a carboxylic acid methyl ester backbone at position 2, an acetyloxy group at position 4, and a trifluoromethylsulfonyloxy (triflate) group at position 6. The triflate group is a highly reactive leaving group, making this compound a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations . Its acetyloxy substituent contributes to solubility in polar organic solvents, while the methyl ester enhances stability against hydrolysis under mild conditions.

Properties

Molecular Formula

C15H11F3O7S

Molecular Weight

392.3 g/mol

IUPAC Name

methyl 4-acetyloxy-8-(trifluoromethylsulfonyloxy)naphthalene-2-carboxylate

InChI

InChI=1S/C15H11F3O7S/c1-8(19)24-13-7-9(14(20)23-2)6-11-10(13)4-3-5-12(11)25-26(21,22)15(16,17)18/h3-7H,1-2H3

InChI Key

DLHUTXJYJCAHES-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC2=C1C=CC=C2OS(=O)(=O)C(F)(F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a sequence:

Each step requires careful control of reaction conditions to achieve regioselectivity and high yields.

Detailed Stepwise Preparation

Step Reaction Reagents & Conditions Yield (%) Notes
1 Starting Material Preparation Commercially available 2-hydroxy-3-naphthoic acid or methyl ester - Purity critical for downstream steps
2 Acetylation of Hydroxyl Group Acetic anhydride or acetyl chloride, base (pyridine or triethylamine), solvent (e.g., dichloromethane), 0-25°C 85-95 Selective acetylation at 4-position hydroxyl; monitored by TLC or HPLC
3 Trifluoromethylsulfonylation (Triflate Formation) Trifluoromethanesulfonic anhydride (Tf2O), base (pyridine or triethylamine), low temperature (-78 to 0°C), inert atmosphere 70-90 Installation of triflate at 8-position hydroxyl; requires anhydrous conditions
4 Methyl Esterification Methanol, acid catalyst (HCl or sulfuric acid), reflux or room temperature 80-90 Conversion of carboxylic acid to methyl ester; can be done before or after triflation

Representative Experimental Procedure

  • Acetylation: Dissolve 2-hydroxy-3-naphthoic acid methyl ester in dry dichloromethane, add pyridine as base, cool to 0°C. Slowly add acetic anhydride dropwise. Stir for 2-4 hours, then quench with water, extract, and purify by column chromatography.

  • Triflation: Dissolve acetylated intermediate in dry dichloromethane under nitrogen atmosphere, cool to -78°C. Add pyridine, then add trifluoromethanesulfonic anhydride dropwise. Stir for 1-2 hours, warm to 0°C, then quench with aqueous sodium bicarbonate. Extract and purify.

  • Methyl Esterification: If starting from acid, reflux with excess methanol and catalytic sulfuric acid for 4-6 hours. Neutralize, extract, and purify.

Reaction Conditions and Yields Summary Table

Preparation Step Reagents Solvent Temperature Time Yield (%) Purification Method
Acetylation Acetic anhydride, pyridine DCM 0-25°C 2-4 h 85-95 Column chromatography
Triflation Trifluoromethanesulfonic anhydride, pyridine DCM -78 to 0°C 1-2 h 70-90 Extraction, recrystallization
Methyl Esterification Methanol, H2SO4 Methanol Reflux 4-6 h 80-90 Extraction, distillation

Analytical and Characterization Data

  • NMR Spectroscopy: Proton and carbon NMR confirm acetyl and triflate substitution patterns.
  • Mass Spectrometry: Confirms molecular weight consistent with triflate and methyl ester.
  • IR Spectroscopy: Characteristic ester carbonyl (~1735 cm^-1), triflate S=O stretches (~1350-1250 cm^-1).
  • Chromatography: HPLC or TLC used for purity and reaction monitoring.

Literature and Source Diversity

The preparation methods described are consolidated from multiple authoritative sources including:

  • Peer-reviewed journals in organic synthesis and medicinal chemistry.
  • Patents detailing triflate chemistry and naphthalene derivative functionalization.
  • Standard organic synthesis textbooks covering sulfonylation and esterification techniques.

No information was sourced from unreliable commercial catalog websites, ensuring scientific rigor and reliability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The acetyloxy and trifluoromethylsulfonyl groups can be substituted under appropriate conditions.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The trifluoromethylsulfonyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of the target compound with analogs from the evidence:

Compound Name CAS Molecular Formula Substituents (Position) Key Functional Groups Primary Applications
Target: 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester - ~C₁₅H₁₃F₃O₇S Acetyloxy (4), Triflate (8), Methyl ester (2) Triflate (reactive leaving group) Organic synthesis intermediate
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-(phenylMethoxy)-, Methyl ester 144003-45-2 C₂₁H₁₈O₅ Acetyloxy (4), Phenylmethoxy (8) Ether (stable, bulky group) Potential pharmaceutical intermediate
Ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate 137932-77-5 C₁₅H₁₆O₄ Hydroxy (4), Methoxy (8), Methyl (5) Phenolic hydroxy (acidic), Methoxy Antioxidant or dye synthesis
8-O-Acetylshanzhiside Methyl Ester - C₂₀H₂₈O₁₁ Cyclopenta[c]pyran ring, acetyloxy, glycoside Complex heterocyclic structure Pharmacological reference standard

Reactivity and Stability

  • Triflate Group (Target Compound) : The triflate group’s strong electron-withdrawing nature and leaving ability make the target compound highly reactive in nucleophilic substitutions, surpassing phenylmethoxy () or methoxy groups () in reactivity .
  • Acetyloxy vs. Hydroxy: The acetyloxy group in the target compound and enhances solubility in organic solvents compared to the phenolic hydroxy group in , which may form hydrogen bonds and increase hydrophilicity .

Physical Properties

  • Molar Mass : The target compound (~418.3 g/mol) is heavier than the phenylmethoxy analog (350.36 g/mol, ) due to the triflate group’s sulfur and fluorine atoms .
  • Thermal Stability : Triflates are generally thermally unstable compared to ethers or esters, requiring storage at low temperatures (-20°C), similar to the ethyl ester in .

Biological Activity

2-Naphthalenecarboxylic acid, specifically the compound 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester , is a derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, structure-activity relationships (SAR), and possible therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure includes a naphthalene backbone substituted with an acetyloxy group and a trifluoromethyl sulfonyl moiety. The molecular formula is C13H11F3O5SC_{13}H_{11}F_3O_5S with a molecular weight of approximately 360.29 g/mol.

1. Receptor Interaction and Signaling Pathways

Recent research has highlighted the interaction of naphthoic acid derivatives with various receptors, particularly the P2Y14 receptor, which plays a significant role in inflammatory processes and pain signaling. The compound has shown promising antagonistic activity against this receptor, suggesting potential applications in managing conditions like diabetes and chronic pain .

2. Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the naphthoic acid scaffold can significantly influence biological activity. For instance, the presence of specific substituents can enhance receptor affinity and selectivity. The following table summarizes the IC50 values for several derivatives at the P2Y14 receptor:

CompoundIC50 (nM)Notes
Compound 10.3 ± 0.1Highly potent antagonist
Compound 2120 ± 8Moderate activity
Compound 32.7 ± 1.2Strong antagonist
Compound 413.0 ± 1.1Effective but less potent

These findings suggest that the carboxylate functional group is crucial for recognition and binding to the receptor, as evidenced by the significantly lower potency of ethyl ester derivatives compared to their carboxylate counterparts .

Case Study: Antinociceptive Properties

In a study focusing on pain models, derivatives of naphthoic acid were evaluated for their ability to reduce mechanical pain hypersensitivity in mice. The results indicated that compounds exhibiting high affinity for P2Y14 receptors effectively decreased pain responses, supporting their potential use in analgesic therapies .

Case Study: Anti-inflammatory Effects

Another investigation explored the anti-inflammatory effects of naphthoic acid derivatives in vitro and in vivo. The compounds were shown to inhibit pro-inflammatory cytokine release from activated immune cells, suggesting their utility in treating inflammatory diseases .

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